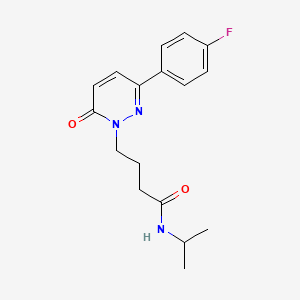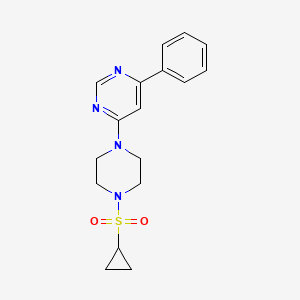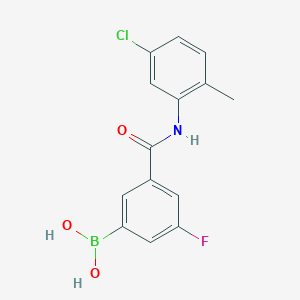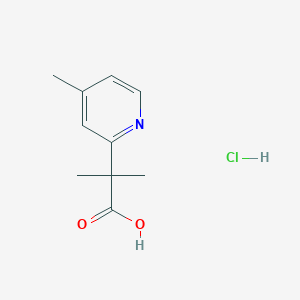![molecular formula C11H13NO2 B3003012 [1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine CAS No. 221137-44-6](/img/structure/B3003012.png)
[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of cyclopropanecarbonitrile as a starting material, which is then hydrolyzed and further reacted to obtain the desired amines. For example, N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine were synthesized from cyclopropanecarbonitrile using isotopic labeling . Another synthesis approach involved refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol to obtain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives .
Molecular Structure Analysis
Structural characterization techniques such as IR and 1H NMR spectral data are commonly used to confirm the structures of synthesized compounds . Additionally, single crystal X-ray diffraction can provide detailed information about the molecular structure, as seen in the synthesis and characterization of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include nucleophilic substitution, Curtius rearrangement, and reduction reactions. For instance, the benzylated cyclopropylamines were obtained by reacting with benzaldehyde followed by sodium cyanoborohydride reduction . The [1,3]-dipolar cycloaddition reaction was also utilized to create a bicyclic diamino scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high receptor affinity, selectivity, solubility, metabolic stability, and permeability. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high 5-HT1A receptor affinity and selectivity, as well as favorable drug-like properties . The compounds also demonstrated robust antidepressant-like activity in preliminary in vivo studies . The 1-(2-phenoxyphenyl)methanamines series disclosed good human in vitro metabolic stability and hERG selectivity .
Scientific Research Applications
Antidepressant-like Activity
Research into derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally related to 1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine, has shown promising results in the field of antidepressant drug development. A study by Sniecikowska et al. (2019) found that certain derivatives acted as "biased agonists" of serotonin 5-HT1A receptors, demonstrating potent and efficacious antidepressant-like activity in rat models. These compounds showed high receptor affinity, selectivity, and favorable drug-like properties.
Cytotoxic Activity
A study by Ramazani et al. (2014) explored the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their anti-tumor potential. Some compounds in this series exhibited cytotoxic activity against various cancer cell lines, showing potential as novel cancer treatments.
Antimicrobial Activity
The antimicrobial properties of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were investigated by Visagaperumal et al. (2010). The study synthesized and characterized various derivatives, finding them to exhibit variable degrees of antibacterial and antifungal activities.
Chemical Synthesis and Applications
Research into the chemical synthesis and applications of compounds structurally related to 1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine has been extensive. For example, Bentabed-Ababsa et al. (2009) conducted a study on the [3 + 2] cycloaddition reactions of carbonyl ylides with aldehydes and imines, contributing to the field of organic chemistry and drug synthesis.
properties
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJFNNGJVCPBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)
![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)



![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)
![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)
![Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3002949.png)
![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)
![4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline](/img/structure/B3002951.png)
